2,3-Dimethylpentane

Catalog No.
S563215
CAS No.
565-59-3
M.F
C7H16
M. Wt
100.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylpentane

CAS Number

565-59-3

Product Name

2,3-Dimethylpentane

IUPAC Name

2,3-dimethylpentane

Molecular Formula

C7H16

Molecular Weight

100.2 g/mol

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3

InChI Key

WGECXQBGLLYSFP-UHFFFAOYSA-N

SMILES

CCC(C)C(C)C

Synonyms

3,4-Dimethylpentane

Canonical SMILES

CCC(C)C(C)C

Chirality and Stereochemistry

Unlike most alkanes, 2,3-dimethylpentane exhibits chirality. Chirality refers to a molecule's non-superimposable mirror image property. In 2,3-dimethylpentane, the central carbon atom has four different substituents, leading to two non-identical mirror images called enantiomers. These enantiomers, designated (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane, can exhibit different physical and chemical properties Wikipedia: 2,3-Dimethylpentane.

Studying the separation and behavior of these enantiomers is valuable in stereochemistry research. Stereochemistry is the field concerned with the spatial arrangement of atoms in molecules and how it affects their properties. Understanding how chirality influences properties in 2,3-dimethylpentane can contribute to the development of new drugs and materials with specific functionalities.

Solvent and Reference Material

2,3-Dimethylpentane's properties as a colorless, flammable liquid with a relatively high boiling point (89.7°C) make it a suitable candidate for a non-polar solvent in some scientific applications PubChem: 2,3-Dimethylpentane: . Its lack of reactivity with many other chemicals allows researchers to dissolve various compounds for analysis or use it as an inert reaction medium.

2,3-Dimethylpentane is an organic compound with the molecular formula C7H16C_7H_{16}. It is classified as an alkane, specifically a saturated hydrocarbon, and is one of the structural isomers of heptane. The compound features two methyl groups attached to the second and third carbon atoms of a pentane backbone, making it notable for its optical isomerism due to the presence of a chiral center at the third carbon atom. The two enantiomers are designated as (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane. Under standard conditions, it appears as a colorless, flammable liquid with a gasoline-like odor and has a boiling point of approximately 89.7 °C .

  • Flammable liquid: Presents a fire hazard. Keep away from heat, sparks, and open flames [].
  • Inhalation and skin contact may cause irritation [].
  • Limited data available on specific toxicity, but caution is advised due to its hydrocarbon nature.
Typical of alkanes, including:

  • Hydrogenation: The compound can be produced through the hydrogenation of 2,3-dimethyl-2-pentene.
  • Combustion: Complete combustion in the presence of oxygen yields carbon dioxide and water vapor.
  • Dehydrogenation: It can also be transformed into other hydrocarbons through dehydrogenation reactions .

The reaction with hydroxyl radicals in the atmosphere leads to photolytic degradation, which contributes to its environmental fate .

Several methods exist for synthesizing 2,3-dimethylpentane:

  • Grignard Reaction: The compound can be synthesized by reacting sec-butyl magnesium bromide with acetone to form 2,3-dimethyl-2-pentanol. This alcohol can then be dehydrated to yield 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to produce 2,3-dimethylpentane.
  • Methanol Condensation: It can also be present as a minor component in hydrocarbon mixtures obtained from methanol condensation at elevated temperatures using zinc iodide as a catalyst .

2,3-Dimethylpentane has various applications:

  • Solvent: It is utilized as a solvent in chemical processes.
  • Fuel Component: It is an ingredient in gasoline formulations and contributes to fuel properties.
  • Chemical Intermediate: The compound serves as a precursor in the synthesis of other organic compounds .

While specific interaction studies on 2,3-dimethylpentane are sparse, its behavior as a VOC suggests interactions with atmospheric components such as hydroxyl radicals. These interactions lead to its degradation in the environment and contribute to air quality issues. Furthermore, its flammability necessitates careful handling and storage practices to prevent accidents .

Several compounds share structural similarities with 2,3-dimethylpentane. Here are some notable ones:

Compound NameMolecular FormulaUnique Features
2-MethylhexaneC7H16Has one methyl group on the second carbon
3-MethylhexaneC7H16Has one methyl group on the third carbon
2,4-DimethylpentaneC7H16Methyl groups on second and fourth carbons
3-EthylpentaneC7H16Contains an ethyl group instead of methyl

Uniqueness of 2,3-Dimethylpentane: The presence of two methyl groups at adjacent positions (C-2 and C-3) along with optical isomerism differentiates it from its structural isomers. This unique configuration contributes to its distinct physical properties and reactivity compared to other similar compounds .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (15.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

565-59-3

Wikipedia

2,3-dimethylpentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Pentane, 2,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Alberto Bouzas, et al. Densities, Viscosities, and Refractive Indices of the Binary Systems Methyl tert-Butyl Ether + 2-Methylpentane, + 3-Methylpentane, + 2,3-Dimethylpentane, and + 2,2,4-Trimethylpentane at 298.15 K.J. Chem. Eng. Data.,2000,45(2), 331-333.

Alfonso S. Pensado, et al. Experimental Dynamic Viscosities of 2,3-Dimethylpentane up to 60 MPa and from (303.15 to 353.15) K Using a Rolling-Ball Viscometer.J. Chem. Eng. Data.,2005,50(3), 849-855.

Alfonso S. Pensado, María J. P. Comuñas, Luis Lugo, and Josefa Fernández (2005): "Experimental Dynamic Viscosities of 2,3-Dimethylpentane up to 60 MPa and from (303.15 to 353.15) K Using a Rolling-Ball Viscometer". Journal of Chemical & Engineering Data, volume 50, issue 3, pages 849–855. doi:10.1021/je049662k

Pentane, 2,3-dimethyl-. NIST Chemistry WebBook, SRD 69. Accessed on 2018-11-06.

Harry Wiener (1947): "Structural Determination of Paraffin Boiling Points". Journal of the American Chemical Society, volume 69, issue 1, pages 17–20. doi:10.1021/ja01193a005

Graham Edgar, George Calingaert, and R. E. Marker (1929): The preparation and properties of the isomeric heptanes. Part I. Preparation". Journal of the American Chemical Society, volume 51, issue 5, pages 1483–1491. doi:10.1021/ja01380a027. Density 0.6952, refractive index 1.39201 at 20 °C.

Sigma Aldrich: 2,3-Dimethylpentane catalog entry. Accessed on 2018-11-06.

H. L. Finke, J. F. Messerly, D. R. Douslin (1976): "Low-temperature thermal quantities for five alkyl-substituted pentanes". The Journal of Chemical Thermodynamics, volume 8, issue 10, pages 965-983. doi:10.1016/0021-9614(76)90113-0

F. Plantier and J. L. Daridon (2005): "Speed of Sound of 2-Methylpentane, 2,3-Dimethylpentane, and 2,2,4-Trimethylpentane from (293.15 to 373.15) K and up to 150 MPa". Journal of Chemical & Engineering Data, volume 50, issue 6, pages 2077–2081. doi:10.1021/je0502849. Note: density values 0.6943 g/mL at 20 °C and 0.6377 at 80°C differ significantly from those of Pensado et al. Also gives data at 100 kPA up to 100 °C which is above the boiling point.

Egbert B. Freyer, J. C. Hubbard, and Donald H. Andrews (1929): "Sonic studies of the physical properties of liquids. I. The sonic interferometer. The velocity of sound in some organic liquids and their compressibilities". Journal of the American Chemical Society, volume 51, issue 3, pages 759–770. doi:10.1021/ja01378a014 Note: gives speed of ~400 Hz sound as 1148.5 at 20 °C and 1039 m/s at 45 °C, and density 0.6942 g/mL at 20 °C.

J. L. E. Chevalier, P. J. Petrino, and Y. H. Gaston-Bonhomme (1990): "Viscosity and density of some aliphatic, cyclic, and aromatic hydrocarbons binary liquid mixtures". Journal of Chemical & Engineering Data, volume 35, issue 2, pages 206–212. doi: 10.1021/je00060a034. Gives kinematic viscosity 0.5513 m2/s and density 0.69026 g/mL at 25 °C.

John M. Smith, John M. Simmie, Henry J. Curran (2005): "Autoignition of heptanes; experiments and modeling". International Journal of Chemical Kinetics, volume 37, issue 12, pages 728-736. doi:10.1002/kin.20120

R. A. Friedel, and R. B. Anderson (1950): "Composition of Synthetic Liquid Fuels. I. Product Distribution and Analysis of C5—C8 Paraffin Isomers from Cobalt Catalyst". Journal of the American Chemical Society, volume 72, issue 3, pages 1212–1215. doi:10.1021/ja01159a039

Leo Kim, Milton M. Wald, Stanley G. Brandenberger (1978): "One-step catalytic synthesis of 2,2,3-trimethylbutane from methanol." Journal of Organic Chemistry, volume 43, issue 17, pages 3432-3433. doi:10.1021/jo00411a053



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